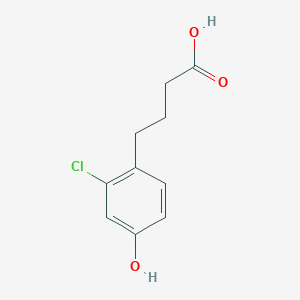

2-chloro-4-hydroxyBenzenebutanoic acid

Description

Properties

CAS No. |

1368116-16-8 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

4-(2-chloro-4-hydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C10H11ClO3/c11-9-6-8(12)5-4-7(9)2-1-3-10(13)14/h4-6,12H,1-3H2,(H,13,14) |

InChI Key |

MGMFWKSQFWGTJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Routes to 2 Chloro 4 Hydroxybenzenebutanoic Acid

Retrosynthetic Analysis and Key Precursors for 2-chloro-4-hydroxyBenzenebutanoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 2-chloro-4-hydroxybenzenebutanoic acid, the primary disconnection point is the C-C bond between the benzene (B151609) ring and the butanoic acid side chain.

This disconnection suggests a Friedel-Crafts-type reaction, a cornerstone of aromatic chemistry for forming C-C bonds. masterorganicchemistry.combyjus.com The analysis identifies two key synthons: an electrophilic four-carbon unit and a nucleophilic 3-chlorophenol derivative.

Key Precursors:

3-Chlorophenol: This precursor provides the substituted aromatic core. The hydroxyl group is a strong activating, ortho-, para-director, while the chlorine atom is a deactivating, yet also ortho-, para-directing substituent. The synthetic strategy must control the position of the incoming electrophile.

Succinic Anhydride: This serves as the four-carbon electrophile in a Friedel-Crafts acylation reaction. Its use directly introduces a butanoic acid chain with a ketone at the gamma position, which requires a subsequent reduction step.

The proposed forward synthesis, therefore, involves the acylation of 3-chlorophenol with succinic anhydride, followed by the reduction of the resulting keto group to furnish the final benzenebutanoic acid structure.

Classical Synthetic Approaches for Benzenebutanoic Acid Scaffolds and Adaptations for 2-chloro-4-hydroxyBenzenebutanoic acid

The classical synthesis of benzenebutanoic acid derivatives, particularly aryl-alkyl acids, often employs a two-step sequence involving Friedel-Crafts acylation followed by a reduction of the intermediate ketone. wikipedia.organnamalaiuniversity.ac.in This strategy is well-suited for the synthesis of 2-chloro-4-hydroxybenzenebutanoic acid.

Step 1: Friedel-Crafts Acylation The first step is the electrophilic aromatic substitution reaction between 3-chlorophenol and succinic anhydride. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org The hydroxyl group of 3-chlorophenol directs the incoming acyl group primarily to the para position, leading to the formation of 4-(2-chloro-4-hydroxyphenyl)-4-oxobutanoic acid. A stoichiometric amount of the Lewis acid catalyst is generally required as it complexes with both the reactant and the ketone product. organic-chemistry.orgwikipedia.org

Step 2: Clemmensen Reduction The second step involves the reduction of the carbonyl group of the keto-acid intermediate to a methylene group (CH₂). The Clemmensen reduction is a classic and effective method for this transformation, especially for aryl-alkyl ketones that are stable in strongly acidic conditions. annamalaiuniversity.ac.inalfa-chemistry.comorganic-chemistry.org The reaction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) under reflux. annamalaiuniversity.ac.inalfa-chemistry.com This deoxygenation step yields the target molecule, 2-chloro-4-hydroxybenzenebutanoic acid. An alternative method for this reduction is the Wolff-Kishner reduction, which is conducted under basic conditions and is suitable for substrates that are sensitive to strong acids. organic-chemistry.org

| Step | Reaction | Key Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-Chlorophenol, Succinic Anhydride, Aluminum Chloride (AlCl₃) | Inert solvent, heating | 4-(2-chloro-4-hydroxyphenyl)-4-oxobutanoic acid |

| 2 | Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Heating under reflux | 2-chloro-4-hydroxyBenzenebutanoic acid |

Modern Catalytic Strategies in the Synthesis of 2-chloro-4-hydroxyBenzenebutanoic acid

Recent advancements in catalysis offer alternatives to the traditional Friedel-Crafts acylation. Instead of stoichiometric amounts of AlCl₃, catalytic quantities of milder Lewis acids or solid acid catalysts can be employed. For instance, metal oxides like zinc oxide (ZnO) have been demonstrated as effective catalysts for Friedel-Crafts acylations. organic-chemistry.org

Another powerful modern technique is transition-metal-catalyzed cross-coupling. While not a direct route to the target molecule, these methods are invaluable for constructing the substituted aromatic core. For example, palladium-catalyzed reactions can be used to build complex phenols from simpler precursors. rsc.org

Furthermore, the synthesis of benzoic acid derivatives can be achieved through the carbonylation of aryl halides. nih.gov This involves the use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on metal-organic frameworks (MOFs), with carbon monoxide or a CO surrogate. nih.gov This approach could potentially be adapted to introduce the carboxylic acid functionality under milder conditions than classical routes.

| Reaction Type | Modern Catalyst Example | Advantage Over Classical Methods |

|---|---|---|

| Friedel-Crafts Acylation | Zinc Oxide (ZnO), Zeolites | Catalytic quantities, easier separation, potentially milder conditions. |

| Aryl Halide Carbonylation | Palladium on MOFs (e.g., Pd@MIL-101) | Direct carboxylation, high functional group tolerance, catalyst recyclability. nih.gov |

| Phenol (B47542) Synthesis | Ipso-hydroxylation of arylboronic acids | Avoids harsh conditions associated with traditional phenol synthesis. rsc.org |

Green Chemistry Principles in the Synthesis of 2-chloro-4-hydroxyBenzenebutanoic acid

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of 2-chloro-4-hydroxybenzenebutanoic acid can significantly reduce its environmental impact.

Safer Solvents: Traditional Friedel-Crafts reactions often use hazardous solvents. Green alternatives include replacing high-toxicity solvents like benzene with less toxic options such as toluene. nih.govresearchgate.net Even better, conducting reactions in water or under solvent-free conditions represents a significant green advancement. rsc.orgucsb.edu

Catalysis: The shift from stoichiometric reagents (like AlCl₃) to catalytic and recyclable systems is a core principle of green chemistry. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. nih.gov

Energy Efficiency: Designing synthetic routes that operate at ambient temperature and pressure minimizes energy consumption. nih.gov Microwave-assisted synthesis is one technique that can reduce reaction times and energy input. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic hydroxylations and carbonylations can offer higher atom economy compared to classical multi-step sequences.

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Replacing chlorinated or aromatic solvents. | Using water or toluene instead of benzene or carbon disulfide. nih.govresearchgate.net |

| Use of Catalysts | Replacing stoichiometric Lewis acids with recyclable catalysts. | Employing solid acid catalysts or reusable heterogeneous metal catalysts. nih.govresearchgate.net |

| Energy Efficiency | Reducing reaction temperature and time. | Utilizing microwave-assisted reactions to accelerate transformations. nih.gov |

| Renewable Feedstocks | Sourcing starting materials from biomass. | Developing routes from bio-derived phenols or carboxylic acids. nih.gov |

Stereoselective Synthesis of Chiral Analogues of 2-chloro-4-hydroxyBenzenebutanoic acid

While 2-chloro-4-hydroxybenzenebutanoic acid itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced into the butanoic acid chain, is of significant interest in medicinal chemistry. This requires the use of stereoselective synthetic methods.

One common strategy is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, an asymmetric hydrogenation of an unsaturated precursor containing a double bond in the side chain could establish a chiral center.

Another approach is the use of chiral auxiliaries . nih.gov In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. For instance, a chiral oxazolidinone auxiliary could be attached to a propanoic acid derivative of the core structure, followed by a diastereoselective alkylation at the alpha-position to introduce the rest of the side chain, and finally, cleavage of the auxiliary. nih.gov

Biocatalysis offers a powerful green alternative for creating chiral molecules. Enzymes, such as transaminases or reductases, can operate with extremely high enantioselectivity under mild conditions. researchgate.netnih.gov An enzymatic reduction of a keto-acid precursor could, for example, produce a chiral hydroxy acid with high optical purity.

| Strategy | Description | Hypothetical Application for a Chiral Analogue |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst directs the formation of a specific enantiomer. | Asymmetric hydrogenation of a C=C bond in the side chain using a chiral metal complex (e.g., Rh-BINAP). |

| Chiral Auxiliaries | A covalently attached chiral group directs a stereoselective transformation. nih.gov | Alkylation of an acyl-oxazolidinone derivative to set the stereochemistry at the α-carbon. nih.gov |

| Biocatalysis | Use of enzymes to perform highly selective reactions. researchgate.net | Enzymatic (e.g., using an ene-reductase) reduction of an unsaturated acid precursor. |

Optimization of Reaction Conditions for Enhanced Yield and Purity of 2-chloro-4-hydroxyBenzenebutanoic acid

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which is essential for both laboratory-scale synthesis and potential industrial scale-up. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. researchgate.netscielo.br

For the Friedel-Crafts acylation step , key parameters to optimize include:

Catalyst: The choice and amount of Lewis acid can dramatically affect the outcome. While AlCl₃ is common, other Lewis acids might offer better selectivity or milder conditions.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and reaction rate.

Temperature and Time: These must be balanced to ensure complete reaction without promoting side reactions or decomposition, which can lower both yield and purity. scielo.br

For the Clemmensen reduction step , optimization would focus on:

Zinc Activation: The preparation and activation of the zinc amalgam are crucial for reactivity.

Acid Concentration: The concentration of HCl must be sufficient to drive the reaction without causing degradation of the acid-sensitive phenol group.

Reaction Time: Insufficient time leads to incomplete reduction, while excessive time can result in byproducts.

The following table provides a hypothetical example of optimizing the Friedel-Crafts acylation step.

| Entry | Lewis Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Keto-Acid (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (2.2) | Nitrobenzene | 80 | 6 | 75 |

| 2 | AlCl₃ (2.2) | 1,2-Dichloroethane | 80 | 6 | 68 |

| 3 | FeCl₃ (2.2) | Nitrobenzene | 80 | 12 | 55 |

| 4 | AlCl₃ (2.2) | Nitrobenzene | 60 | 6 | 65 |

| 5 | AlCl₃ (3.0) | Nitrobenzene | 80 | 6 | 78 |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Hydroxybenzenebutanoic Acid

Electrophilic Aromatic Substitution Reactions Involving the Phenyl Ring of 2-chloro-4-hydroxyBenzenebutanoic acid

The phenyl ring of 2-chloro-4-hydroxybenzenebutanoic acid is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating hydroxyl (-OH) group and the weakly activating alkyl (-CH₂CH₂CH₂COOH) side chain. studymind.co.uk These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. libretexts.org Conversely, the chloro (-Cl) group is a deactivating substituent, though it also directs ortho and para. libretexts.org

Position C5: This position is ortho to the hydroxyl group and meta to the chloro and alkyl groups.

Position C3: This position is ortho to the chloro group, meta to the hydroxyl group, and ortho to the alkyl group.

Position C6: This position is para to the chloro group and ortho to the alkyl group.

Due to the strong activation from the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho to it, which are C3 and C5. Between these two, steric hindrance from the adjacent chloro group at C2 might slightly disfavor substitution at C3. Therefore, position C5 is a likely site for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro (-NO₂) group. For phenols, this reaction can often proceed under milder conditions, sometimes even with dilute nitric acid. studymind.co.uk

Halogenation: Treatment with halogens (e.g., Br₂ in a suitable solvent) can introduce a halogen atom. The high activation by the hydroxyl group can lead to polysubstitution if not controlled. studymind.co.uk

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com However, the presence of the hydroxyl group can complicate these reactions as it can coordinate with the Lewis acid.

The mechanism for these reactions proceeds via a two-step process: initial attack by the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The activating groups stabilize this carbocation, thereby increasing the reaction rate. libretexts.org

Interactive Data Table: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C4 | Strongly Activating | Ortho, Para |

| -Cl | C2 | Deactivating | Ortho, Para |

| -CH₂CH₂CH₂COOH | C1 | Weakly Activating | Ortho, Para |

Nucleophilic Substitution Reactions at the Benzylic Position or Carboxylic Acid Moiety of 2-chloro-4-hydroxyBenzenebutanoic acid

Nucleophilic substitution reactions can target two main sites in 2-chloro-4-hydroxybenzenebutanoic acid: the benzylic position and the carboxylic acid group.

Benzylic Position: The benzylic position is the carbon atom of the alkyl chain directly attached to the benzene (B151609) ring. libretexts.org This position is particularly reactive because intermediates such as benzylic radicals, carbocations, and carbanions are stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com However, for a nucleophilic substitution to occur at the benzylic carbon, a leaving group must first be present. This can be achieved by first introducing a halogen at the benzylic position via a radical reaction (see section 3.5). Once a benzylic halide is formed, it can undergo Sₙ1 or Sₙ2 reactions with nucleophiles. chemistry.coach Primary benzylic halides typically favor the Sₙ2 pathway, while secondary and tertiary ones favor the Sₙ1 mechanism due to the stability of the resulting benzylic carbocation. chemistry.coach

Carboxylic Acid Moiety: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, direct nucleophilic substitution is difficult. msu.edu To facilitate this, the carboxylic acid is typically activated by converting the -OH group into a better leaving group. msu.edu This can be achieved by converting the carboxylic acid into more reactive derivatives like acid chlorides or esters. libretexts.org

Hydroxyl Group Derivatization and its Impact on 2-chloro-4-hydroxyBenzenebutanoic acid Reactivity

The phenolic hydroxyl group can be readily derivatized through various reactions, which in turn significantly alters the reactivity of the aromatic ring. researchgate.net Common derivatization methods include:

Etherification (Williamson Ether Synthesis): Reaction of the corresponding phenoxide (formed by treating the phenol (B47542) with a base like NaOH) with an alkyl halide (e.g., iodomethane) yields an ether. chemicalbook.com

Esterification: Phenols can be converted to esters by reacting them with acyl chlorides or acid anhydrides in the presence of a base.

An ether group is still an activating, ortho, para-directing group, but generally less so than a hydroxyl group.

An ester group is significantly less activating than a hydroxyl or ether group because the carbonyl group's electron-withdrawing nature competes with the oxygen's ability to donate electrons to the ring.

This modification of the activating strength of the C4 substituent can be used strategically in multi-step syntheses to control the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Interactive Data Table: Impact of Hydroxyl Derivatization on Ring Activation

| Functional Group at C4 | Relative Activating Strength |

| -OH (Hydroxyl) | Very Strong |

| -OR (Ether) | Strong |

| -OCOR (Ester) | Moderately Activating |

Carboxylic Acid Functional Group Transformations of 2-chloro-4-hydroxyBenzenebutanoic acid

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can be converted into a wide array of other functionalities. youtube.com

Esterification (Fischer Esterification): This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄) to form an ester. The reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. libretexts.org

Amide Formation: Direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive salt. libretexts.org Therefore, the carboxylic acid is usually activated first. This can be done by converting it to an acyl chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Titanium tetrachloride (TiCl₄) has also been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

Reduction: Carboxylic acids can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Borane (B79455) (BH₃) is another reagent that can reduce carboxylic acids, often with greater selectivity in the presence of other reducible functional groups. libretexts.org

Conversion to Acyl Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), producing a highly reactive acyl chloride. libretexts.org This acyl chloride can then be easily converted into other carboxylic acid derivatives like esters and amides. khanacademy.org

Radical Reactions and Oxidative Transformations of 2-chloro-4-hydroxyBenzenebutanoic acid

Radical Reactions: The benzylic position of the butanoic acid side chain is susceptible to free radical reactions. chemistrysteps.com The C-H bonds at this position are weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator like benzoyl peroxide. This reaction selectively introduces a bromine atom at the benzylic position. libretexts.org

Oxidative Transformations: Both the phenol and the alkyl side chain can undergo oxidation.

Oxidation of the Phenolic Ring: Phenols are easily oxidized. Depending on the oxidizing agent and reaction conditions, they can be oxidized to quinones. libretexts.org For instance, oxidation with chromic acid can yield benzoquinones. libretexts.org Oxidative coupling reactions, often catalyzed by transition metal complexes, can also occur, leading to the formation of C-C or C-O bonds between phenolic units. wikipedia.org

Oxidation of the Alkyl Side Chain: The alkyl side chain can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize an alkylbenzene to a benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org In the case of 2-chloro-4-hydroxybenzenebutanoic acid, this would cleave the butanoic acid chain, leaving a carboxylic acid group directly attached to the ring.

Mechanistic Studies of Specific Reactions of 2-chloro-4-hydroxyBenzenebutanoic acid via Kinetic and Spectroscopic Analysis

While specific kinetic and spectroscopic studies on 2-chloro-4-hydroxybenzenebutanoic acid are not widely available, the mechanisms of its reactions can be inferred from extensive studies on analogous phenolic compounds.

Kinetic Analysis: The rates of reactions involving phenolic compounds are highly dependent on factors like pH, temperature, and the presence of catalysts. For instance, in the oxidation of phenols by hydroxyl radicals, the reaction often follows pseudo-first-order kinetics when the oxidizing agent is in large excess. mdpi.com The rate constants are influenced by the electronic nature of the substituents on the ring; electron-donating groups enhance the reaction rate by increasing the electron density of the benzene ring. mdpi.com Kinetic studies on the extraction of phenolic compounds have also been modeled, often fitting first or second-order kinetic models. unirioja.es

Spectroscopic Analysis: Spectroscopic techniques are crucial for elucidating reaction mechanisms and identifying intermediates and products.

UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can monitor the progress of reactions involving the aromatic ring, as the conjugation and chromophores change.

NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of reaction products. For example, in derivatization reactions, the appearance of new signals corresponding to the added functional group confirms the transformation.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and can help identify intermediates. Techniques like LC-MS are particularly useful for analyzing the products of complex reactions, such as the oxidation of phenolic compounds. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. For example, the conversion of a carboxylic acid to an ester would be marked by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch.

Studies on radical scavenging by phenolic compounds often use techniques like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate both kinetic and thermodynamic aspects of the reaction. nih.gov Such analyses reveal how the structure of the phenol influences its antioxidant activity. nih.gov

Influence of Substituents on the Reactivity Profile of 2-chloro-4-hydroxyBenzenebutanoic acid Analogues

The reactivity of analogues of 2-chloro-4-hydroxybenzenebutanoic acid is profoundly influenced by the nature and position of the substituents on the aromatic ring. msu.edu These effects can be broadly categorized as inductive and resonance effects.

Influence on Electrophilic Aromatic Substitution:

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and additional alkyl groups are activating. They increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org EDGs stabilize the carbocation intermediate formed during EAS, lowering the activation energy and increasing the reaction rate. msu.edu For example, replacing the -Cl with a -CH₃ would result in a more reactive ring.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR) are deactivating. They pull electron density away from the ring, making it less nucleophilic and less reactive. pressbooks.pub EWGs destabilize the carbocation intermediate, increasing the activation energy and slowing the reaction. pressbooks.pub For instance, adding a nitro group to the ring would make subsequent electrophilic substitutions much more difficult.

Influence on Acidity:

Phenolic -OH Acidity: The acidity of the hydroxyl group is increased by electron-withdrawing substituents on the ring, which help to stabilize the resulting phenoxide anion. Conversely, electron-donating groups decrease acidity.

Carboxylic Acid Acidity: Similarly, the acidity of the carboxylic acid group is enhanced by electron-withdrawing groups on the ring, which stabilize the carboxylate anion through an inductive effect. pressbooks.pub Electron-donating groups decrease the acidity.

The position of the substituent relative to the functional group is also critical. Inductive effects are distance-dependent, weakening as the substituent moves further away. pressbooks.pub

Interactive Data Table: Effect of Substituents on Reactivity of Aromatic Ring in EAS

| Substituent Type | Example | Effect on Reactivity | Reason |

| Strong Electron-Donating | -NH₂, -OH | Increases | Stabilizes carbocation intermediate via resonance |

| Weak Electron-Donating | -CH₃, -R | Increases | Stabilizes carbocation intermediate via induction |

| Electron-Withdrawing (Halogen) | -Cl, -Br | Decreases | Destabilizes carbocation via induction (outweighs weak resonance donation) |

| Strong Electron-Withdrawing | -NO₂, -CN | Decreases | Destabilizes carbocation intermediate via induction and resonance |

Derivatization and Structure Activity Relationship Sar Exploration of 2 Chloro 4 Hydroxybenzenebutanoic Acid Analogues

Synthesis of Esters, Amides, and Ethers of 2-chloro-4-hydroxyBenzenebutanoic acid

The synthesis of esters, amides, and ethers from 2-chloro-4-hydroxybenzenebutanoic acid involves targeted reactions at its carboxylic acid and hydroxyl functional groups.

Esterification of the carboxylic acid group is a common strategy to modify the polarity and pharmacokinetic properties of the parent compound. Standard esterification methods can be employed, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, milder conditions can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate. For more complex alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can facilitate the reaction.

Amide formation is another critical derivatization that can significantly impact biological activity, often by introducing new hydrogen bonding capabilities. Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation.

Etherification of the phenolic hydroxyl group offers another avenue for structural modification. The Williamson ether synthesis is a classical and widely used method, involving the deprotonation of the phenol (B47542) with a base such as sodium hydride to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. beilstein-journals.org For the synthesis of benzyl (B1604629) ethers, reagents like 2-benzyloxy-1-methylpyridinium triflate provide a mild and convenient alternative, particularly for complex substrates where traditional methods might be incompatible. beilstein-journals.org

| Derivative Type | Synthetic Method | Reagents |

| Ester | Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) |

| Ester | Alkylation | Alkyl Halide, Base (e.g., Cs₂CO₃) |

| Ester | Coupling Agent Mediated | Alcohol, Coupling Agent (e.g., DCC, BOP) |

| Amide | Acyl Chloride Route | Thionyl Chloride/Oxalyl Chloride, Amine |

| Amide | Coupling Agent Mediated | Amine, Coupling Agent (e.g., DCC, EDC) |

| Ether | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) |

| Ether | Benzylation | 2-Benzyloxy-1-methylpyridinium triflate |

Functionalization of the Hydroxyl and Carboxylic Acid Groups of 2-chloro-4-hydroxyBenzenebutanoic acid

Beyond the formation of simple esters, amides, and ethers, the hydroxyl and carboxylic acid groups of 2-chloro-4-hydroxybenzenebutanoic acid serve as versatile handles for a wide range of functionalizations. These modifications are crucial for exploring the chemical space around the core scaffold and fine-tuning its biological properties.

The phenolic hydroxyl group can be acylated to form esters, which can act as prodrugs that are hydrolyzed in vivo to release the active parent compound. It can also be converted to a triflate (trifluoromethanesulfonate), a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. Furthermore, the hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern on the ring will also influence the regioselectivity of such reactions.

The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This new primary alcohol can then be further functionalized, for instance, by oxidation to an aldehyde or conversion to an alkyl halide. The carboxylic acid can also participate in Curtius, Schmidt, or Hofmann rearrangements to yield an amine, providing a pathway to a different class of derivatives. Additionally, the α-carbon to the carboxylic acid can potentially be functionalized, for example, through halogenation or alkylation after enolate formation.

| Functional Group | Reaction Type | Product |

| Hydroxyl | Acylation | Ester (Prodrug) |

| Hydroxyl | Triflation | Triflate (Leaving Group) |

| Carboxylic Acid | Reduction | Primary Alcohol |

| Carboxylic Acid | Rearrangement (e.g., Curtius) | Amine |

Halogenation and Other Aromatic Modifications of 2-chloro-4-hydroxyBenzenebutanoic acid Derivatives

Modifying the aromatic ring of 2-chloro-4-hydroxybenzenebutanoic acid derivatives can significantly influence their electronic properties, lipophilicity, and metabolic stability, thereby impacting their biological activity.

Halogenation is a common strategy to alter these properties. The introduction of additional halogen atoms, such as fluorine, chlorine, or bromine, can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (the chloro, hydroxyl, and butanoic acid side chain) will determine the position of the new halogen. For instance, the hydroxyl group is an activating, ortho-para director, while the chloro and carboxylic acid groups are deactivating, with the chloro group being ortho-para directing and the carboxylic acid being meta directing. The interplay of these effects will govern the regioselectivity of the halogenation reaction.

Other aromatic modifications can include nitration, followed by reduction to an amino group, which can then be further functionalized. Sulfonation can also be performed to introduce a sulfonic acid group, which can alter the solubility and acidity of the molecule. Friedel-Crafts alkylation or acylation can be used to introduce new carbon-based substituents, although the deactivating nature of the existing groups might make these reactions challenging. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed if a suitable handle, like a bromo or iodo substituent, is present on the aromatic ring. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

| Modification | Reaction Type | Potential Outcome |

| Halogenation | Electrophilic Aromatic Substitution | Altered lipophilicity and electronic properties |

| Nitration/Reduction | Electrophilic Aromatic Substitution/Reduction | Introduction of an amino group for further functionalization |

| Sulfonation | Electrophilic Aromatic Substitution | Increased water solubility |

| Cross-Coupling | Palladium-catalyzed (e.g., Suzuki) | Introduction of new aryl or vinyl groups |

Design and Synthesis of Library Compounds Based on the 2-chloro-4-hydroxyBenzenebutanoic acid Scaffold

The systematic exploration of the SAR of 2-chloro-4-hydroxybenzenebutanoic acid derivatives is greatly facilitated by the design and synthesis of compound libraries. Combinatorial chemistry and parallel synthesis techniques are powerful tools for generating a large number of structurally related compounds in an efficient manner.

The design of such a library typically starts with the identification of key diversity points on the 2-chloro-4-hydroxybenzenebutanoic acid scaffold. These would include the hydroxyl group, the carboxylic acid group, and various positions on the aromatic ring. A set of diverse building blocks is then selected for introduction at each of these diversity points. For example, a variety of alcohols and amines can be used to generate a library of esters and amides, while a range of alkyl halides can be used to create a library of ethers. Similarly, different electrophiles can be used for aromatic substitution reactions to introduce diversity on the ring.

The synthesis of these libraries is often performed using solid-phase or solution-phase parallel synthesis techniques. In solid-phase synthesis, the 2-chloro-4-hydroxybenzenebutanoic acid scaffold is attached to a solid support (resin), and the subsequent reactions are carried out in a stepwise manner. This approach simplifies the purification process, as excess reagents and byproducts can be washed away. In solution-phase parallel synthesis, the reactions are carried out in individual reaction vessels, often in a multi-well plate format. This method allows for a wider range of reaction conditions and is often easier to monitor.

| Library Type | Diversity Point | Building Blocks |

| Ester Library | Carboxylic Acid | Various Alcohols |

| Amide Library | Carboxylic Acid | Various Amines |

| Ether Library | Hydroxyl | Various Alkyl Halides |

| Aromatic Ring Library | Aromatic Ring | Various Electrophiles/Coupling Partners |

Computational and Theoretical Approaches to Structure-Activity Relationship Prediction for 2-chloro-4-hydroxyBenzenebutanoic acid Derivatives

Computational and theoretical methods play an increasingly important role in predicting the SAR of 2-chloro-4-hydroxybenzenebutanoic acid derivatives, helping to guide the design of new and more potent analogues. These methods can provide insights into the molecular properties that are important for biological activity and can help to prioritize compounds for synthesis and testing.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. By docking a series of 2-chloro-4-hydroxybenzenebutanoic acid derivatives into the active site of a target protein, it is possible to rationalize their observed activities and to predict the activity of new, unsynthesized compounds.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process. MD simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

Pharmacophore modeling is another useful approach for SAR prediction. A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. By identifying the common pharmacophoric features of a set of active 2-chloro-4-hydroxybenzenebutanoic acid derivatives, it is possible to build a model that can be used to screen virtual libraries for new compounds with the desired activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-chloro-4-hydroxyBenzenebutanoic acid Derivatives

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro For 2-chloro-4-hydroxybenzenebutanoic acid derivatives, a QSAR model could be developed to predict their activity based on a set of calculated molecular descriptors.

These descriptors can be classified into several categories, including:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are calculated from the 2D structure of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape, size, and electronic properties such as dipole moment and partial charges.

Once a set of descriptors has been calculated for a series of 2-chloro-4-hydroxybenzenebutanoic acid derivatives with known biological activities, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model. The resulting model can then be used to predict the activity of new derivatives and to identify the key structural features that are important for activity. nih.gov The predictive power of the QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. nih.gov

| QSAR Descriptor Type | Examples |

| 1D Descriptors | Molecular Weight, Atom Count |

| 2D Descriptors | Topological Indices, Connectivity Indices |

| 3D Descriptors | Molecular Shape, Dipole Moment, Partial Charges |

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 4 Hydroxybenzenebutanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 2-chloro-4-hydroxyBenzenebutanoic acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure and conformational preferences of 2-chloro-4-hydroxybenzenebutanoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity and spatial arrangement of hydrogen atoms. The aromatic region typically displays a distinct splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to show a doublet, the proton between the chloro and butanoic acid groups a singlet (or a narrowly split doublet), and the proton ortho to the chloro group a doublet of doublets. The aliphatic protons of the butanoic acid side chain appear as multiplets in the upfield region of the spectrum. The chemical shift of the carboxylic acid proton is typically found far downfield and can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically observed at the low-field end of the spectrum (around 170-180 ppm). The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituents (Cl, OH, and the alkyl chain). Carbons directly bonded to the electronegative chlorine and oxygen atoms are shifted downfield.

Conformational analysis can be further explored using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space proximities between protons, providing insights into the preferred rotational conformation of the butanoic acid side chain relative to the aromatic ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-chloro-4-hydroxyBenzenebutanoic acid

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~175 |

| Aromatic C-H (ortho to -OH) | ~6.8 (d) | ~116 |

| Aromatic C-H (ortho to -Cl) | ~7.2 (dd) | ~129 |

| Aromatic C-H (between subs.) | ~7.1 (d) | ~125 |

| Aliphatic -CH₂- (alpha to COOH) | ~2.4 (t) | ~35 |

| Aliphatic -CH₂- (beta) | ~1.9 (m) | ~27 |

| Aliphatic -CH₂- (gamma to Ar) | ~2.6 (t) | ~33 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-Cl | - | ~122 |

| Aromatic C-Chain | - | ~135 |

Note: Predicted values are based on typical shifts for similar functional groups and substituted benzenes. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Pathway Elucidation of 2-chloro-4-hydroxyBenzenebutanoic acid

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of 2-chloro-4-hydroxybenzenebutanoic acid through its fragmentation patterns. libretexts.org

Molecular Ion and Isotopic Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. whitman.edu This results in two peaks in the molecular ion region: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity that is approximately one-third of the M⁺ peak. whitman.edumiamioh.edu This pattern is a definitive indicator for the presence of a single chlorine atom in the molecule.

Fragmentation Pathways: Electron Ionization (EI) mass spectrometry induces fragmentation, providing a molecular fingerprint. libretexts.org For 2-chloro-4-hydroxybenzenebutanoic acid, common fragmentation pathways for carboxylic acids include:

Loss of the hydroxyl group (-OH): Resulting in an [M-17]⁺ fragment. libretexts.org

Loss of the carboxyl group (-COOH): Leading to an [M-45]⁺ fragment. libretexts.orgyoutube.com

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, which can lead to a significant peak. docbrown.info

Cleavage of the butanoic acid chain: Scission at different points along the alkyl chain results in a series of fragment ions separated by 14 mass units (CH₂). libretexts.org

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the butanoic acid chain is also a probable fragmentation pathway.

Isotopic labeling, for instance by replacing the acidic proton with deuterium (B1214612) (D), can be used to confirm fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.

Interactive Table 2: Expected Key Mass Fragments of 2-chloro-4-hydroxyBenzenebutanoic acid

| Fragment Description | Proposed Fragment Structure/Formula | Expected m/z (for ³⁵Cl) |

| Molecular Ion | [C₁₀H₁₁³⁵ClO₃]⁺ | 214 |

| M+2 Isotope Peak | [C₁₀H₁₁³⁷ClO₃]⁺ | 216 |

| Loss of Hydroxyl Radical (-OH) | [C₁₀H₁₀³⁵ClO₂]⁺ | 197 |

| Loss of Water (-H₂O) | [C₁₀H₉³⁵ClO₂]⁺ | 196 |

| Loss of Carboxyl Radical (-COOH) | [C₉H₁₀³⁵Cl]⁺ | 153 |

| Benzylic Cleavage | [C₇H₆³⁵ClO]⁺ | 141 |

| McLafferty Rearrangement Product | [C₈H₈³⁵ClO₂]⁺ | 171 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 2-chloro-4-hydroxyBenzenebutanoic acid

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing valuable information about its functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic functional groups within 2-chloro-4-hydroxybenzenebutanoic acid. rsc.org

O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. The phenolic O-H stretch will also appear in this region, typically around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the phenol (B47542) group are expected in the 1210-1320 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum. uliege.be It is especially useful for analyzing the aromatic ring and the carbon backbone. nih.gov Key expected signals include strong bands for the aromatic ring breathing modes (around 1000 cm⁻¹) and the C=C stretching vibrations. uliege.beresearchgate.net The C-Cl stretch is also observable in the Raman spectrum.

Interactive Table 3: Characteristic Vibrational Frequencies for 2-chloro-4-hydroxyBenzenebutanoic acid

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Phenol) | IR | 3200 - 3600 | Broad, Medium |

| C-H Stretch (Aromatic) | IR/Raman | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | IR/Raman | 2850 - 2960 | Medium |

| C=O Stretch | IR | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch | IR | 1150 - 1320 | Strong |

| C-Cl Stretch | IR/Raman | 600 - 800 | Medium |

X-ray Crystallography and Single Crystal Diffraction Studies for 2-chloro-4-hydroxyBenzenebutanoic acid

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. uomphysics.net This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For 2-chloro-4-hydroxybenzenebutanoic acid, a single crystal diffraction study would reveal:

Molecular Conformation: The exact solid-state conformation, including the torsion angles defining the orientation of the butanoic acid chain relative to the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dominated by strong hydrogen bonds. The carboxylic acid groups are likely to form hydrogen-bonded dimers (R²₂(8) motif), a common feature for carboxylic acids. researchgate.net Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or sheets that link these dimers.

Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell. mdpi.com

Interactive Table 4: Hypothetical Crystallographic Data for 2-chloro-4-hydroxyBenzenebutanoic acid

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 95 - 105 |

| Volume (ų) | 1400 - 1600 |

| Z (molecules/cell) | 4 |

| Key Interactions | Carboxylic acid hydrogen-bond dimers, Phenolic O-H···O=C hydrogen bonds |

Note: These values are hypothetical and based on typical data for similar small organic molecules.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral 2-chloro-4-hydroxyBenzenebutanoic acid Analogues

While 2-chloro-4-hydroxybenzenebutanoic acid itself is achiral, its chiral analogues, for instance, where a substituent at the α- or β-position of the butanoic acid chain creates a stereocenter, can be analyzed using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). numberanalytics.com These methods are crucial for assigning the absolute configuration (R/S) of enantiomers. scispace.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve plots specific rotation against wavelength. For a chiral analogue of 2-chloro-4-hydroxybenzenebutanoic acid, the curve would show a plain positive or negative trend at wavelengths far from an absorption band. scispace.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption versus wavelength. A chiral analogue would exhibit CD signals (positive or negative peaks) corresponding to its electronic transitions, particularly those of the aromatic chromophore. The sign and intensity of these peaks, known as the Cotton effect, are directly related to the molecule's three-dimensional structure. libretexts.org By comparing the experimental CD spectrum to theoretical calculations or to the spectra of related compounds with known configurations, the absolute stereochemistry of the chiral center can be determined. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis Involving 2-chloro-4-hydroxyBenzenebutanoic acid

Hyphenated techniques, which couple a separation method with a detection method, are essential for the identification and quantification of 2-chloro-4-hydroxybenzenebutanoic acid in complex samples like environmental water or biological fluids. ajpaonline.comasdlib.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. chemijournal.com Due to the low volatility of 2-chloro-4-hydroxybenzenebutanoic acid, a derivatization step is required prior to analysis. This typically involves esterification of the carboxylic acid and silylation of the hydroxyl group to create a more volatile derivative. The gas chromatograph then separates this derivative from other components in the mixture before it enters the mass spectrometer, which provides definitive identification based on its mass spectrum and fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often the preferred method for analyzing polar, non-volatile compounds like 2-chloro-4-hydroxybenzenebutanoic acid, as it does not require derivatization. econference.ioresearchgate.net

Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) column separates the target analyte from matrix interferences based on its polarity.

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer. nih.govdocumentsdelivered.com In MS/MS, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected, fragmented, and one or more characteristic product ions are monitored. lcms.czresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for reliable quantification of the analyte even at trace levels in complex matrices. lcms.cznih.gov

Interactive Table 5: Comparison of Hyphenated Techniques for Analysis

| Technique | Sample Preparation | Analyte Form | Ionization Mode | Advantages |

| GC-MS | Derivatization required (e.g., esterification) | Volatile derivative | EI | High chromatographic resolution, extensive libraries |

| LC-MS/MS | Minimal (e.g., filtration, SPE) | Native acid | ESI | No derivatization needed, high sensitivity, high selectivity |

Computational and Theoretical Chemistry Studies on 2 Chloro 4 Hydroxybenzenebutanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction of 2-chloro-4-hydroxyBenzenebutanoic acid

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its chemical behavior. Methods like Density Functional Theory (DFT) and Hartree-Fock (RHF) are employed to determine equilibrium structures, electronic ground state energies, and the distribution of electrons within the molecule. researchgate.net

Key parameters derived from QM calculations help predict a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests a higher propensity for electronic transitions and greater reactivity. researchgate.net For instance, in studies of other complex organic molecules, the HOMO-LUMO gap has been used to understand charge transfer within the molecule. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP analysis identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. researchgate.net For 2-chloro-4-hydroxybenzenebutanoic acid, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups and the chlorine atom, indicating sites susceptible to electrophilic attack.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insight. These quantum chemical parameters quantify concepts like electronegativity, chemical hardness, and global electrophilicity, offering a more quantitative prediction of chemical reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via QM Methods for a Related Compound (Note: This data is illustrative, based on findings for N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, and not 2-chloro-4-hydroxybenzenebutanoic acid) researchgate.net

| Parameter | Symbol | Formula | Illustrative Value |

| Ionization Energy | I | -EHOMO | 6.75 eV |

| Electron Affinity | A | -ELUMO | 2.50 eV |

| Hardness | η | (I - A) / 2 | 2.13 eV |

| Softness | σ | 1 / η | 0.47 eV⁻¹ |

| Electronegativity | χ | (I + A) / 2 | 4.63 eV |

| Chemical Potential | µ | -(I + A) / 2 | -4.63 eV |

| Electrophilicity Index | ω | µ² / (2η) | 5.03 eV |

Density Functional Theory (DFT) Applications for Conformational Analysis and Spectroscopic Property Prediction of 2-chloro-4-hydroxyBenzenebutanoic acid

Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for a range of applications.

Conformational Analysis: Molecules with rotatable single bonds, like the butanoic acid side chain in 2-chloro-4-hydroxybenzenebutanoic acid, can exist in multiple conformations. DFT calculations can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting isomer. escientificpublishers.com This process identifies the lowest-energy conformation, which is the most stable and likely to be the most populated state of the molecule. For similar flexible molecules, DFT has been used to show a preference for twisted or non-planar structures over planar ones. escientificpublishers.com

Spectroscopic Properties: DFT is highly effective at predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for systematic errors, resulting in excellent agreement with experimental data. researchgate.net For example, in a study on 3-fluoro-4-hydroxybenzaldehyde, DFT calculations at the B3LYP/6-31G* level accurately predicted the vibrational frequencies, aiding in the complete assignment of the observed IR and Raman spectra. researchgate.net This approach would allow for the theoretical prediction of key vibrational modes in 2-chloro-4-hydroxybenzenebutanoic acid, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the C-Cl stretch.

Table 2: Example Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Structurally Similar Compound (3-Chloro-4-Hydroxybenzaldehyde) researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3180 | 3250 |

| C-H Stretch (aldehyde) | 2751 | 2798 |

| C=O Stretch | 1670 | 1727 |

| Ring C-C Stretch | 1580 | 1600 |

| C-Cl Stretch | 720 | 710 |

Molecular Dynamics (MD) Simulations of 2-chloro-4-hydroxyBenzenebutanoic acid in Various Environments (e.g., solvent interactions, non-biological matrices)

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level.

Solvent Interactions: MD simulations are particularly powerful for investigating how a solute like 2-chloro-4-hydroxybenzenebutanoic acid interacts with its environment. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study the formation and dynamics of the solvation shell. academie-sciences.fr Key insights include the structure of hydrogen-bonding networks between the solute's hydroxyl and carboxyl groups and surrounding water molecules. nih.gov Studies on other solutes in aqueous solutions have used MD to calculate properties like hydrogen-bond lifetimes and exchange rates, revealing how factors like cosolvents can significantly alter these dynamics. nih.gov For 2-chloro-4-hydroxybenzenebutanoic acid, MD could reveal the preferred orientation of water molecules around its polar and non-polar regions and quantify the stability of these interactions.

Non-biological Matrices: The same MD principles can be applied to simulate the molecule in other environments, such as polymers or on surfaces. The primary difference is the setup of the simulation box and the force field parameters used to describe the interactions between the solute and the matrix material. These simulations could predict how the molecule diffuses through or adsorbs onto the matrix, which is relevant for applications in materials science.

Prediction of Reaction Pathways and Transition States for 2-chloro-4-hydroxyBenzenebutanoic acid Transformations

Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanistic understanding. By calculating the potential energy surface, researchers can identify stable intermediates, products, and, crucially, the high-energy transition states that connect them. chemrxiv.org

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are a common tool for locating transition state structures and calculating their energies. For example, kinetic studies of nucleophilic substitution reactions on related chlorinated aromatic compounds have used computational analysis to support proposed stepwise mechanisms involving the formation of an intermediate. researchgate.net For potential transformations of 2-chloro-4-hydroxybenzenebutanoic acid, such as esterification of the carboxyl group or substitution at the aromatic ring, computational methods could be used to:

Identify the lowest-energy reaction pathway.

Characterize the geometry of the transition state(s).

Calculate the activation energy barrier, predicting the feasibility of the reaction under different conditions.

Determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

In Silico Screening of 2-chloro-4-hydroxyBenzenebutanoic acid for Potential Biological Target Interactions (mechanistic, non-human focus)

In silico screening, particularly molecular docking, is a computational technique used to predict how a small molecule (a ligand) might bind to the active site of a receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and can be used to identify potential biological targets for a given compound. nih.gov

In the context of 2-chloro-4-hydroxybenzenebutanoic acid, molecular docking could be used to screen it against a library of non-human biological targets (e.g., enzymes from plants, fungi, or bacteria) to hypothesize its potential mechanism of action. The process involves:

Obtaining the 3D structures of the target proteins.

Placing the 3D structure of 2-chloro-4-hydroxybenzenebutanoic acid into the binding site of each target in various orientations.

Using a scoring function to calculate the binding affinity for each pose, which estimates the strength of the interaction.

A high binding affinity (typically represented by a low docking score in kcal/mol) suggests a favorable interaction and identifies the protein as a potential target. nih.gov Subsequent MD simulations can then be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Table 3: Hypothetical In Silico Screening Results for 2-chloro-4-hydroxyBenzenebutanoic acid Against Illustrative Non-Human Enzymes

| Target Enzyme (Source) | Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (E. coli) | Folate Metabolism | -7.2 | Arg57, Asp27 |

| Laccase (Trametes versicolor) | Lignin Degradation | -6.8 | His458, Ser288 |

| Acetolactate Synthase (A. thaliana) | Amino Acid Synthesis | -7.5 | Gln123, Met350 |

| Chitin Synthase (S. cerevisiae) | Cell Wall Synthesis | -6.5 | Tyr431, Trp299 |

Thermodynamic and Kinetic Modeling of Reactions Involving 2-chloro-4-hydroxyBenzenebutanoic acid

Thermodynamic Modeling: Computational methods can accurately predict the thermodynamic properties of molecules and reactions. Using statistical mechanics principles combined with energies from QM calculations, it is possible to determine standard thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These values are crucial for determining the spontaneity and equilibrium position of a reaction. For a proposed reaction involving 2-chloro-4-hydroxybenzenebutanoic acid, calculating ΔG can predict whether the reaction is favorable (ΔG < 0), unfavorable (ΔG > 0), or at equilibrium (ΔG = 0) under standard conditions.

Kinetic Modeling: While thermodynamics predicts if a reaction can occur, kinetics predicts how fast it will occur. Kinetic modeling involves developing mathematical models that describe the rate of a reaction based on the concentrations of reactants and other conditions. chemrxiv.org Computational chemistry contributes to this by providing the activation energies (Ea) for elementary reaction steps, as described in section 6.4. These calculated activation energies can be used in transition state theory to estimate rate constants.

Kinetic studies on similar compounds, such as the aminolysis of 2-chloro-4-nitrophenyl benzoates, have shown how experimental kinetic data can be interpreted with the aid of computational modeling to elucidate complex mechanisms, such as a change in the rate-determining step (RDS) as the basicity of a reactant changes. researchgate.net Such an integrated experimental and computational approach would be invaluable for understanding the reactivity of 2-chloro-4-hydroxybenzenebutanoic acid.

Environmental Fate and Degradation Studies of 2 Chloro 4 Hydroxybenzenebutanoic Acid

Photolytic Degradation Pathways of 2-chloro-4-hydroxyBenzenebutanoic acid in Aqueous and Atmospheric Environments

In aqueous environments, the photolysis of compounds like 2,4-D in sunlit surface waters is considered an important environmental fate process. cdc.gov The degradation of 2,4-D is generally slow when exposed to UV radiation alone, but the process can be significantly accelerated by the presence of photosensitizers or through advanced oxidation processes. nih.gov For instance, iron-mediated processes, such as the photo-Fenton reaction (Fe²⁺/H₂O₂/UV), can increase the decay rate of 2,4-D by over a hundred times. nih.gov The primary intermediate in the photodegradation of 2,4-D is often 2,4-dichlorophenol (B122985), indicating that cleavage of the ether bond is a primary pathway. nih.govscielo.br It is plausible that 2-chloro-4-hydroxybenzenebutanoic acid would undergo similar reactions, with potential pathways involving cleavage of the butanoic acid side chain or further hydroxylation and dechlorination of the benzene (B151609) ring.

In the atmosphere, vapor-phase 2,4-D is degraded by reacting with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov Particulate-phase 2,4-D and related compounds are removed from the atmosphere through wet and dry deposition. cdc.gov Given its structure, 2-chloro-4-hydroxybenzenebutanoic acid would likely exhibit similar atmospheric behavior, being subject to oxidation by hydroxyl radicals and eventual deposition.

Biodegradation Mechanisms and Microbial Transformation of 2-chloro-4-hydroxyBenzenebutanoic acid in Soil and Water Systems

The biodegradation of 2-chloro-4-hydroxybenzenebutanoic acid is best understood by examining the microbial transformation of its parent compounds. In soil, the herbicide 2,4-DB is readily broken down by microbial action into 2,4-D. orst.edu This conversion is a critical step, as 2,4-D itself is then subject to further degradation by a wide variety of soil microorganisms. orst.edunih.gov

Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated, including species of Sphingomonas, Pseudomonas, Cupriavidus, and Achromobacter. nih.gov These microorganisms utilize 2,4-D as a carbon source. scielo.br The primary degradation pathway for 2,4-D typically begins with the cleavage of the acetic acid side chain, yielding 2,4-dichlorophenol (2,4-DCP). scielo.br From there, the pathway involves hydroxylation and dechlorination, followed by ring cleavage to form aliphatic intermediates that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.gov

Given this well-established pathway for a closely related compound, it is highly probable that 2-chloro-4-hydroxybenzenebutanoic acid would be susceptible to microbial degradation. Microorganisms would likely target the butanoic acid side chain first, followed by mineralization of the aromatic ring. The presence of a hydroxyl group on the ring may influence the rate and pathway of degradation compared to 2,4-DCP. The half-life of 2,4-DB in soil is reported to be about 7 days, largely due to this rapid microbial breakdown. orst.edu

Chemical Degradation Pathways of 2-chloro-4-hydroxyBenzenebutanoic acid under Environmental Conditions

Abiotic chemical degradation, excluding photolysis, plays a role in the environmental fate of phenoxy herbicides, although it is often secondary to biodegradation. For 2,4-D, hydrolysis under typical environmental pH conditions is considered to be a negligible process. cdc.gov However, its ester forms can be rapidly hydrolyzed in alkaline aquatic environments and moist soils. epa.gov

Advanced oxidation processes (AOPs) represent a significant chemical degradation pathway. Processes like ozonation and the Fenton reaction (using hydrogen peroxide and iron salts) can effectively degrade compounds like 2,4-D in water. nih.govnih.gov These processes generate highly reactive hydroxyl radicals that attack the aromatic ring and the side chain, leading to mineralization. The degradation of 2,4-D via the Fenton process can be slow in the dark but is greatly enhanced by UV light. nih.gov It is expected that 2-chloro-4-hydroxybenzenebutanoic acid would also be susceptible to degradation by these strong oxidizing agents.

Adsorption and Leaching Behavior of 2-chloro-4-hydroxyBenzenebutanoic acid in Environmental Matrices

The mobility of 2-chloro-4-hydroxybenzenebutanoic acid in the environment is dictated by its adsorption to soil and sediment particles and its potential for leaching into groundwater. Data for the parent compounds 2,4-DB and 2,4-D indicate a significant potential for mobility. orst.eduherts.ac.uk

2,4-D has a high water solubility and low soil adsorption coefficients, which suggests a high potential to leach through the soil profile. cdc.govjuniperpublishers.com However, its mobility is often attenuated by its relatively short biodegradation half-life in soil. cdc.govnih.gov Adsorption is influenced by soil properties, with soil organic matter and iron oxides being the most relevant sorbents. researchgate.net The process is also highly pH-dependent; as an acidic compound, its anionic form is more prevalent at higher pH, leading to weaker adsorption due to electrostatic repulsion with negatively charged soil colloids. nih.govmdpi.com

For 2-chloro-4-hydroxybenzenebutanoic acid, similar behavior is expected. Its carboxylic acid and hydroxyl functional groups would make its interaction with soil pH-dependent. While it has the potential to be mobile, its persistence, and therefore its leaching risk, would be limited by rapid microbial degradation. orst.edu

| Compound | Soil Half-Life | Mobility Potential | Key Adsorbents | Factors Influencing Adsorption |

|---|---|---|---|---|

| 2,4-DB | ~7 days | High, but limited by degradation | Organic Matter, Iron Oxides | pH, Soil Composition |

| 2,4-D | ~6-10 days (aerobic) | High, but limited by degradation | Organic Matter, Iron Oxides | pH, Soil Organic Carbon |

Ecotoxicological Implications of 2-chloro-4-hydroxyBenzenebutanoic acid and its Degradation Products (focus on environmental impact)

The ecotoxicological impact of 2-chloro-4-hydroxybenzenebutanoic acid and its degradation products is a critical aspect of its environmental risk profile. While direct toxicity data for this specific compound is lacking, the extensive data for its precursors and their metabolites provide a basis for assessment.

The parent herbicide 2,4-DB is considered slightly to moderately toxic to fish, with LC50 values ranging from 2 to 18 mg/L for species like rainbow trout and bluegill sunfish. orst.edu It is generally considered practically nontoxic to birds and nontoxic to bees. orst.edu

A significant concern in the degradation of phenoxy herbicides is that the metabolites can be more toxic than the parent compound. For example, 2,4-dichlorophenol (2,4-DCP), the primary metabolite of 2,4-D, is frequently detected in the environment and exhibits higher toxicity to organisms like the bacterium Vibrio qinghaiensis and the nematode Caenorhabditis elegans than 2,4-D itself. acs.orgnih.gov This increased toxicity highlights the importance of understanding the entire degradation pathway when assessing environmental risk. acs.org Given that 2-chloro-4-hydroxybenzenebutanoic acid is a chlorinated phenolic compound, it has the potential to exhibit toxicity to aquatic and soil organisms.

| Compound | Organism | Endpoint (LC50) | Toxicity Classification |

|---|---|---|---|

| 2,4-DB | Rainbow Trout | 2 - 14 mg/L | Slightly to Moderately Toxic |

| 2,4-DB | Bluegill Sunfish | 7.5 - 17 mg/L | Slightly to Moderately Toxic |

| 2,4-DCP | Vibrio qinghaiensis (bacterium) | Higher toxicity than 2,4-D | More Toxic than Parent |

| 2,4-DCP | C. elegans (nematode) | Higher toxicity than 2,4-D | More Toxic than Parent |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro 4 Hydroxybenzenebutanoic Acid in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for 2-chloro-4-hydroxyBenzenebutanoic acid

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a primary technique for the analysis of polar, non-volatile compounds like 2-chloro-4-hydroxybenzenebutanoic acid. ekb.egresearchgate.net The development of a robust HPLC method is critical for achieving accurate quantification in complex environmental samples.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides effective separation for moderately polar compounds. researchgate.netpensoft.net The mobile phase composition is a critical parameter that is optimized to achieve good peak shape and resolution. A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol) is frequently employed. ekb.eg The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby promoting better retention and symmetrical peak shapes. ekb.eg

Detection is most commonly achieved using a UV-Vis detector, set at a wavelength where the benzene (B151609) ring of the analyte exhibits maximum absorbance, typically in the range of 210-280 nm. pensoft.netnih.gov For more complex matrices or lower detection limits, HPLC coupled with mass spectrometry (LC-MS) offers superior selectivity and sensitivity. researchgate.net

Table 1: Illustrative HPLC Method Parameters for 2-chloro-4-hydroxyBenzenebutanoic acid Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent to elute the analyte. |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. pensoft.net |

| Injection Volume | 10 µL | Standard volume for sample introduction. |

| Detection | UV at 225 nm | Wavelength for detecting the aromatic ring system. pensoft.net |

Gas Chromatography (GC) Methodologies for Volatile Derivatives of 2-chloro-4-hydroxyBenzenebutanoic acid

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. mdpi.com However, 2-chloro-4-hydroxybenzenebutanoic acid is non-volatile due to its polar carboxylic acid and hydroxyl functional groups. colostate.edu Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netjfda-online.com

Derivatization modifies these polar functional groups to reduce their polarity and inhibit hydrogen bonding. gcms.cz The two primary strategies for a compound like 2-chloro-4-hydroxybenzenebutanoic acid are silylation and alkylation (esterification).

Silylation: This process replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-ether and TMS-ester are significantly more volatile. gcms.cz